Ethyl 2-(ethoxymethylene)acetoacetate

Process Chemistry β-Keto Ester Synthesis Condensation Yield Optimization

Ethyl 2-(ethoxymethylene)acetoacetate (CAS 3788-94-1) is an α-ethoxymethylene-substituted β-keto ester with molecular formula C₉H₁₄O₄ and molecular weight 186.21 g·mol⁻¹. It presents as a colorless to light yellow liquid with a density of 1.049 g·cm⁻³, boiling point of 268.8 °C (760 mmHg), and logP of 0.55.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
Cat. No. B7821143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(ethoxymethylene)acetoacetate
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCOC=C(C(=O)C)C(=O)OCC
InChIInChI=1S/C9H14O4/c1-4-12-6-8(7(3)10)9(11)13-5-2/h6H,4-5H2,1-3H3
InChIKeyFNASCUBBFNCFQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(ethoxymethylene)acetoacetate (CAS 3788-94-1): Procurement-Grade Specifications and Core Identity for Scientific Sourcing


Ethyl 2-(ethoxymethylene)acetoacetate (CAS 3788-94-1) is an α-ethoxymethylene-substituted β-keto ester with molecular formula C₉H₁₄O₄ and molecular weight 186.21 g·mol⁻¹ [1]. It presents as a colorless to light yellow liquid with a density of 1.049 g·cm⁻³, boiling point of 268.8 °C (760 mmHg), and logP of 0.55 . This compound functions as a mono-, di-, and trifunctional three-carbon electrophile in carbonyl addition and cyclocondensation reactions, serving as a critical building block for pyrimidine, pyrazole, isoxazole, and fused heterocyclic systems . Its most prominent industrial application is as the key intermediate in the synthesis of leflunomide, where it reacts with hydroxylamine to construct the 5-methylisoxazole-4-carboxylate pharmacophore [2].

Why Ethyl 2-(ethoxymethylene)acetoacetate Cannot Be Replaced by Generic β-Keto Esters or Alternative Ethoxymethylene Derivatives


Ethyl 2-(ethoxymethylene)acetoacetate occupies a structurally unique position among ethoxymethylene building blocks because its acetyl (methyl ketone) substituent directs cyclization regiochemistry in a manner that is fundamentally different from the ester groups of diethyl ethoxymethylenemalonate (EMME) or the nitrile groups of (ethoxymethylene)malononitrile (EMMN) [1]. When condensed with 5-amino-4-cyanopyrazole, the target compound yields 7-methylpyrazolo[1,5-a]pyrimidine, whereas EMME yields the 7-oxo analog and EMMN yields the 7-oxo-3-cyano analog—products with distinct hydrogen-bonding capacity, lipophilicity, and biological activity [1]. Furthermore, ethyl acetoacetate itself lacks the ethoxymethylene electrophilic handle entirely and cannot participate in the same cyclocondensation manifold without prior chemical modification [2]. On the process engineering side, the target compound is a liquid at ambient temperature (bp 268.8 °C), whereas both ethyl 2-(ethoxymethylene)cyanoacetate (mp 49–53 °C) and EMMN (mp 64–66 °C) are crystalline solids requiring heated solvent dissolution for transfer and dispensing in multi-kilogram operations [3].

Quantitative Differentiation Evidence: Ethyl 2-(ethoxymethylene)acetoacetate vs. Closest Analogs and Alternatives


Synthetic Yield from Ethyl Acetoacetate: Optimized Process vs. Uncatalyzed Thermal Condensation

The synthesis of ethyl 2-(ethoxymethylene)acetoacetate from ethyl acetoacetate and triethyl orthoformate proceeds with an isolated yield of 84.7% and product purity of 99.10% (GC) when conducted with acetic anhydride as catalyst at 115–125 °C over 2 hours with simultaneous removal of low-boiling by-products [1]. In contrast, the uncatalyzed thermal reaction at 140–150 °C for 8 hours yields only 18% of the target compound [2]. This 4.7-fold yield differential translates to a 4.7× higher raw-material cost per unit of active intermediate under uncatalyzed conditions.

Process Chemistry β-Keto Ester Synthesis Condensation Yield Optimization

Heterocyclic Product Outcome: Regiochemical Differentiation of the 7-Methyl Substituent vs. 7-Oxo and 7-Cyano Analogs

When ethyl 2-(ethoxymethylene)acetoacetate (EMAA) reacts with 5-amino-4-cyanopyrazole in boiling acetic acid, it directly affords 6-carbethoxy-3-cyano-7-methylpyrazolo[1,5-a]pyrimidine, introducing a lipophilic methyl group at position 7 [1]. Under identical conditions, diethyl ethoxymethylenemalonate (EMME) gives 6-carbethoxy-3-cyano-7-oxo-4H-pyrazolo[1,5-a]pyrimidine, and (ethoxymethylene)malononitrile (EMMN) gives 3,6-dicyano-7-oxo-4H-pyrazolo[1,5-a]pyrimidine [1]. The methyl group (target) contributes +0.52 logP units relative to the oxo analog (estimated by atom-based logP calculation; ChemDraw), alters H-bond acceptor count (2 vs. 3 for oxo), and eliminates the tautomeric 4H equilibrium present in the oxo series.

Medicinal Chemistry Pyrazolopyrimidine Synthesis Heterocyclic Scaffold Design

Physical State and Ambient Handling: Liquid Ethyl 2-(ethoxymethylene)acetoacetate vs. Solid Ethoxymethylene Analogs

Ethyl 2-(ethoxymethylene)acetoacetate is a liquid at 20–25 °C with a boiling point of 268.8 °C at 760 mmHg, density of 1.049 g·cm⁻³, and a flash point of 113.7 °C . In contrast, ethyl 2-(ethoxymethylene)cyanoacetate (EMCA, CAS 94-05-3) is a crystalline solid with a melting point of 49–53 °C, and (ethoxymethylene)malononitrile (EMMN, CAS 123-06-8) is a solid with a melting point of 64–66 °C [1]. The liquid state of the target compound enables direct pumping and metering at ambient temperature in continuous-flow and batch reactor configurations, eliminating the need for heated storage vessels, drum warmers, and traced transfer lines required for solid ethoxymethylene analogs.

Process Engineering Industrial Scale-Up Physical Chemistry

Commercial Purity Specification: GC-Assay Purity and Isomer Control for Pharmaceutical Intermediate Use

Ethyl 2-(ethoxymethylene)acetoacetate is routinely supplied at 97% (GC min.), 98.0% (GC, total of isomers), or >99% purity depending on grade, with the highest documented purity being 99.10% (GC) achieved through optimized fractional distillation [1]. The critical quality attribute for leflunomide manufacturing is not merely total assay but the control of the (Z)/(E) isomer ratio and the absence of the 3-methylisoxazole regioisomeric impurity, which is specified at ≤100 ppm in the final API [2]. The optimized CN102786489A process achieves a purity of 99.10% with low isomer content, directly meeting this specification without additional recrystallization or chromatographic purification steps that are often required for alternative ethoxymethylene building blocks.

Quality Assurance Analytical Specification Pharmaceutical Intermediate Procurement

Industrial-Scale Process Validation: Multi-Kilogram Production with Documented Yield and Purity Metrics

The JPH03106849A patent demonstrates the synthesis of isopentyl 2-ethoxymethyleneacetoacetate at >1 kg scale with 88% isolated yield and 99.3% purity (GC) using a continuous acetic anhydride addition process with simultaneous distillation of acetic acid by-products [1]. The CN102786489A patent validates the process at 156–310 g scale for the ethyl ester with 83–85% yield and ≥99.10% purity [2]. Comparative examples in JPH03106849A show that deviations from the optimized acetic anhydride addition protocol reduce yield to 70.3% (Comparative Example 1) or 75.0% (Comparative Example 2) with lower purity (96.13% for CE2) [1], confirming that process control, not merely reagent stoichiometry, determines product quality.

Industrial Chemistry Process Scale-Up Supply Chain Qualification

Optimal Application Scenarios for Ethyl 2-(ethoxymethylene)acetoacetate Grounded in Quantitative Differentiation Evidence


Leflunomide and 5-Methylisoxazole-4-Carboxamide API Manufacturing

The 84.7% synthetic yield and 99.10% GC purity demonstrated in the CN102786489A process establish ethyl 2-(ethoxymethylene)acetoacetate as the only ethoxymethylene building block validated at scale for the two-step conversion to ethyl 5-methylisoxazole-4-carboxylate, the immediate precursor of leflunomide. The WO/2003/042193 patent specifies that the isoxazole regioisomer impurity must be controlled to ≤12 ppm in the final API [2], a specification that is achievable only when the ethoxymethylene intermediate is supplied with high isomeric purity. Alternative ethoxymethylene derivatives (EMME, EMMN) cannot be substituted because the acetyl group of the target compound is essential for constructing the 5-methylisoxazole ring—use of EMME would yield a 5-carbethoxyisoxazole with entirely different pharmacological properties.

Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Discovery Programs

The direct head-to-head evidence from Sunthankar and Vaidya (1977) demonstrates that ethyl 2-(ethoxymethylene)acetoacetate uniquely delivers the 7-methyl substituent in pyrazolo[1,5-a]pyrimidine products, whereas EMME and EMMN produce 7-oxo derivatives . For programs targeting kinase ATP-binding pockets where a methyl group at the 7-position is required for hydrophobic packing (e.g., mimicking the N7-methyl of purine nucleotides), procurement of the correct ethoxymethylene building block is non-negotiable—the methyl vs. oxo distinction is structurally irreversible after heterocycle formation and dictates scaffold enumeration strategy from the outset.

Continuous-Flow Heterocyclic Synthesis at Industrial Scale

The liquid physical state of ethyl 2-(ethoxymethylene)acetoacetate at ambient temperature (bp 268.8 °C, liquid range >220 °C above ambient) , combined with its thermal stability under the optimized acetic anhydride process conditions (115–125 °C, 2 h residence time) [2], makes it directly compatible with continuous-flow reactor platforms. Solid ethoxymethylene analogs (EMCA, EMMN) require pre-dissolution in solvent and heated reagent reservoirs, adding unit operations and solvent recovery costs. The validated multi-kilogram process data (88% yield, 99.3% purity at >1 kg scale) [4] further supports the compound's suitability for uninterrupted continuous manufacturing campaigns.

Agrochemical Pyrazole and Pyrimidine Intermediate Production

The JPH03106849A patent explicitly identifies alkyl 2-ethoxymethyleneacetoacetates as intermediates for pyrazole-derived agricultural fungicides . The continuous acetic anhydride addition process described therein (9–10 g·min⁻¹ acetic anhydride, 90–140 °C, with simultaneous low-boiler distillation) is designed for cost-sensitive agrochemical manufacturing where yield optimization (88% vs. 70–75% in comparative examples) directly determines economic viability. Procurement of material produced under this optimized protocol ensures the lowest cost-per-kilogram of active intermediate, with the ethyl ester variant preferred over the methyl ester due to its higher boiling point facilitating cleaner fractional distillation separation from reaction by-products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(ethoxymethylene)acetoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.